2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide
Overview
Description
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.12257474 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activity
A study explored the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating their antitumor activity against a range of human tumor cell lines. This highlights the potential of acetamide derivatives in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory Drug Design
Another study focused on the design and synthesis of an indole acetamide derivative, emphasizing its anti-inflammatory activity through molecular docking and interaction energy studies. This research illustrates the application of acetamide derivatives in developing new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antimicrobial and Antifungal Activities
Research on the synthesis of 2-mercaptobenzimidazole derivatives, including acetamide structures, showed significant antimicrobial and antifungal activities, suggesting their potential use in combating infectious diseases (Devi, Shahnaz, & Prasad, 2022).
Anticonvulsant Evaluation
A study evaluated the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, offering insights into their therapeutic potential in epilepsy treatment (Nath et al., 2021).
Antibacterial Activities
Investigations into N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives revealed their antibacterial properties, contributing to the search for new antibiotics (Juddhawala, Parekh, & Rawal, 2011).
Properties
IUPAC Name |
2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-15(22)10-21-19-16(18-20-21)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYIFPROHHUWIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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